(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(4-phenylpiperazin-1-yl)methanone

Description

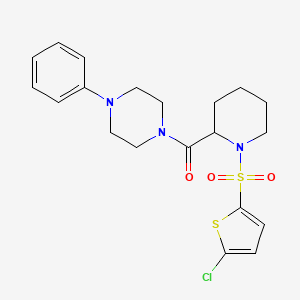

This compound features a piperidine core sulfonylated at the 2-position with a 5-chlorothiophene-2-sulfonyl group. The piperidine is further linked via a methanone bridge to a 4-phenylpiperazine moiety (Fig. 1).

Properties

IUPAC Name |

[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-2-yl]-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O3S2/c21-18-9-10-19(28-18)29(26,27)24-11-5-4-8-17(24)20(25)23-14-12-22(13-15-23)16-6-2-1-3-7-16/h1-3,6-7,9-10,17H,4-5,8,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUUCZXSJFMLRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(4-phenylpiperazin-1-yl)methanone is a complex organic molecule with potential pharmacological applications due to its unique structural features. Characterized by the presence of piperidine and piperazine cores along with a chlorothiophene sulfonyl moiety, this compound is positioned as a candidate for further medicinal chemistry exploration.

Structural Overview

The molecular formula of the compound is with a molecular weight of 454 g/mol. The structural complexity suggests multiple interaction sites, which may enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H24ClN3O3S2 |

| Molecular Weight | 454 g/mol |

| IUPAC Name | This compound |

Biological Activity

The biological activity of this compound can be inferred from its structural components and related compounds. The presence of the piperidine and piperazine rings suggests potential activities such as:

- Antidepressant Effects : Similar piperazine derivatives have shown antidepressant activity, indicating that this compound may also exhibit such effects.

- Antimicrobial Properties : The thiophene ring structure is often associated with antimicrobial activity, which could extend to this compound.

- Anticonvulsant Activity : Compounds with similar piperidine structures have been evaluated for anticonvulsant properties, suggesting that this compound might also possess such capabilities.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of new compounds. The following table summarizes key compounds with similar structures and their associated biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(4-Fluorophenyl)piperazine | Piperazine core with fluorine substitution | Antidepressant |

| 5-(Chlorothiophen-2-yl)-1H-pyrazole | Thiophene ring structure | Antimicrobial |

| 1-(4-Methylphenyl)piperidin-2-one | Piperidine core with methyl substitution | Analgesic |

The unique combination of sulfonamide functionality with both piperidine and piperazine rings in this compound may enhance binding affinity to various biological targets, potentially leading to broader therapeutic applications.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of compounds containing similar moieties:

- Antimicrobial Activity : A study synthesized derivatives bearing piperidine moieties and evaluated their antibacterial properties against several strains, demonstrating significant efficacy in inhibiting bacterial growth .

- Enzyme Inhibition : Research has shown that sulfonamide functionalities are linked to enzyme inhibition, particularly against acetylcholinesterase (AChE) and urease, which are critical targets in treating neurodegenerative diseases and urinary tract infections .

- Anticonvulsant Activity : Compounds analogous to this structure have been tested for anticonvulsant effects using animal models, revealing protective effects in maximal electroshock tests . The SAR studies indicated that specific substitutions on the piperidine ring significantly influenced anticonvulsant potency.

The mechanism of action for this compound likely involves interaction with various molecular targets, including neurotransmitter receptors and enzymes. This interaction can lead to alterations in signal transduction pathways, influencing gene expression and metabolic processes.

Comparison with Similar Compounds

Structural Analogues in Piperazine-Thiophene Scaffolds

Key analogues include:

Key Observations :

- Chlorine vs. Trifluoromethyl : The target compound’s 5-Cl-thiophene sulfonyl group may reduce metabolic oxidation compared to trifluoromethyl-substituted analogues (e.g., MK37, MK47) but increases molecular weight and polar surface area .

- Piperazine Substitution : The 4-phenylpiperazine in the target compound likely enhances σ-receptor affinity compared to 4-methylpiperazine (e.g., w3), though at the cost of higher cLogP .

- Sulfonyl vs.

Functional Comparisons

- Kinase Inhibition: MK37 and MK47, which share the thiophene-piperazine scaffold, demonstrate nanomolar IC50 values against Aurora kinases, suggesting the target compound may exhibit similar activity .

- Solubility: The sulfonyl group in the target compound improves aqueous solubility (predicted ~15 μM) compared to non-sulfonylated analogues like Compound 21 (solubility ~5 μM) .

- Metabolic Stability : The 5-chlorothiophene moiety may reduce CYP3A4-mediated metabolism relative to trifluoromethyl-substituted MK47, as halogens are less prone to oxidative degradation .

Q & A

Q. What are the key considerations in designing a synthesis route for this compound?

The synthesis involves multi-step reactions, including sulfonylation of the 5-chlorothiophene moiety and subsequent coupling with the piperidine-piperazine scaffold. Critical parameters include:

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and reactivity .

- Temperature control : Sensitive steps (e.g., sulfonylation) require low temperatures (0–5°C) to minimize side reactions .

- Coupling agents : Use carbodiimides (e.g., EDCI) or HATU for amide bond formation .

- Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) track intermediate purity .

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and functional group presence (e.g., sulfonyl, piperazine) .

- HPLC : Assess purity (>95%) and detect isomeric impurities; use C18 columns with methanol/water gradients .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- Elemental analysis : Confirms stoichiometric ratios of C, H, N, and S .

Q. What functional groups are most reactive, and how do they influence derivatization?

- Sulfonyl group : Susceptible to nucleophilic substitution (e.g., with amines or thiols) .

- Piperazine NH : Enables alkylation or acylation for further functionalization .

- Chlorothiophene : Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) for structural diversification .

Advanced Research Questions

Q. How can contradictory data between NMR and HPLC purity assessments be resolved?

Discrepancies often arise from residual solvents, isomeric impurities, or dynamic proton exchange. Resolution strategies:

- 2D NMR (COSY, HSQC) : Differentiates overlapping signals and confirms connectivity .

- LC-MS : Detects low-abundance impurities (<0.1%) via mass fragmentation .

- HPLC optimization : Adjust gradient elution or column type (e.g., chiral columns for enantiomeric separation) .

Q. What computational methods predict binding affinity to neurological targets (e.g., H1/H4 receptors)?

- Molecular docking : Use AutoDock Vina with receptor crystal structures (PDB IDs: 3RZE, 5W6P) to identify key interactions (e.g., sulfonyl-Lys hydrogen bonds) .

- Molecular Dynamics (MD) : AMBER or GROMACS simulate binding stability over 100 ns trajectories .

- Pharmacophore modeling : Highlight critical features (e.g., aromatic π-stacking with phenylpiperazine) .

Q. What strategies optimize reaction yields for introducing the 5-chlorothiophene sulfonyl moiety?

- Sulfonylation conditions : Slow addition of 5-chlorothiophene-2-sulfonyl chloride in anhydrous DCM at -10°C .

- Catalysis : 4-Dimethylaminopyridine (DMAP) accelerates sulfonate ester formation .

- Workup : Neutralize excess acid with NaHCO3 washes to prevent decomposition .

Q. How to design stability studies under varying pH and temperature?

- Accelerated stability testing : ICH Q1A guidelines (40°C/75% RH for 6 months) .

- Degradation analysis : UPLC-MS identifies hydrolytic (pH 1.2–6.8 buffers) or oxidative (H2O2) degradation products .

- Kinetic modeling : Arrhenius plots predict shelf-life at 25°C .

Q. What in vitro models evaluate metabolic pathways and toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.